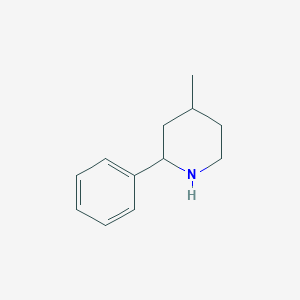

4-Methyl-2-phenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6312-02-3 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

4-methyl-2-phenylpiperidine |

InChI |

InChI=1S/C12H17N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

BZDIWFHRNXDPHC-UHFFFAOYSA-N |

SMILES |

CC1CCNC(C1)C2=CC=CC=C2 |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CC=C2 |

Other CAS No. |

6312-02-3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Phenylpiperidine and Its Core Derivatives

Classical and Established Synthetic Routes

Classical approaches to piperidine (B6355638) synthesis often involve robust and well-understood reactions that have been refined over decades. These methods are generally characterized by their reliability and scalability, though they may lack the stereocontrol of more modern techniques.

Strecker-Type Condensation Approaches

The Strecker synthesis, traditionally used for the preparation of α-amino acids, can be adapted for the synthesis of α-amino nitriles, which are precursors to substituted piperidines. masterorganicchemistry.comnih.gov The general mechanism involves the reaction of an aldehyde or ketone with an amine and a cyanide source. masterorganicchemistry.com For the synthesis of a 4-Methyl-2-phenylpiperidine precursor, a modified Strecker reaction could be envisioned.

An optimized Strecker-type condensation has been reported in the synthesis of a related piperidine structure, starting from 1-benzylpiperidin-4-one. researchgate.net This process involved the reaction of the piperidone with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile, which was subsequently hydrolyzed. researchgate.net A similar strategy could theoretically be applied using a suitably substituted glutaraldehyde (B144438) or a related 1,5-dicarbonyl compound, which upon condensation with an appropriate amine and cyanide source, followed by cyclization and reduction, would yield the this compound core. The initial three-component condensation would form an α-amino nitrile, which could then undergo further transformations to construct the piperidine ring. nih.gov

| Reactants | Reagents | Product | Reference |

| Aldehyde/Ketone, Amine | Cyanide source (e.g., HCN, KCN) | α-Amino nitrile | masterorganicchemistry.com |

| 1-Benzylpiperidin-4-one, Aniline | HCN | Anilino-nitrile precursor | researchgate.net |

Mannich-Type Reactions in Piperidine Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. epa.govnih.gov This reaction is a powerful tool for the construction of β-amino carbonyl compounds, which can be precursors to piperidine rings. nih.gov

While a direct one-step synthesis of this compound via a standard Mannich reaction is not straightforward, the principles of the Mannich reaction can be applied to build the piperidine scaffold. For instance, a double Mannich reaction on a suitable ketone with methylamine (B109427) and benzaldehyde (B42025) could theoretically lead to a 4-piperidone (B1582916) intermediate. Subsequent reduction of the ketone and cyclization would yield the desired piperidine ring. The reaction typically involves the formation of an iminium ion from the amine and aldehyde, which then reacts with the enol form of the carbonyl compound. epa.gov The use of pre-formed iminium salts is also a common strategy. epa.gov Mannich reactions have been employed in the synthesis of various substituted piperidines and related heterocyclic systems. scielo.brplantarchives.org

| Substrate (Active Hydrogen) | Aldehyde | Amine | Product | Reference |

| Ketone | Formaldehyde | Secondary Amine | β-Amino ketone (Mannich base) | nih.gov |

| 2,4,5-Triphenyl Imidazole | Formaldehyde | Secondary Amines (e.g., Pyrrolidine, Piperazine, Piperidine) | Mannich bases of Triphenyl Imidazole | plantarchives.org |

| 2-Phenyl-5-Benzimidazole sulfonic acid | Formaldehyde | Secondary Amines (e.g., Piperazine, Piperidine, Morpholine) | Mannich bases of Benzimidazole derivative | scielo.br |

Cyclization Reactions for Piperidine Ring Construction

Intramolecular cyclization is a fundamental strategy for the synthesis of piperidine rings. nih.gov This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the six-membered ring. Various functional groups can be employed to facilitate the cyclization, including those susceptible to nucleophilic attack or radical-mediated processes. nih.gov

For the synthesis of this compound, a suitable acyclic precursor would be required. One potential route involves the cyclization of a δ-amino ketone or a related derivative. For example, a 5-amino-3-methyl-1-phenylpentan-1-one could undergo intramolecular reductive amination to form the target molecule. The stereochemistry of the final product would be dependent on the stereochemistry of the starting material and the reaction conditions. Numerous methods for piperidine ring closure have been developed, including metal-catalyzed cyclizations and electrophilic cyclization. nih.gov

Reductive Amination and Hetero-Diels-Alder Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds and is a key step in many piperidine syntheses, particularly in intramolecular cyclization strategies as mentioned above. organic-chemistry.orgchemrxiv.org It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The Hetero-Diels-Alder reaction offers a powerful and convergent approach to the synthesis of six-membered heterocycles, including piperidine derivatives. acs.orgresearchgate.net This [4+2] cycloaddition reaction involves a 1-aza-1,3-butadiene (an imine derivative) as the diene component reacting with a dienophile (an alkene). rsc.org To construct the this compound skeleton, a plausible strategy would involve the reaction of an imine derived from benzaldehyde with a diene containing a methyl group at the appropriate position, such as 1,3-pentadiene. The regioselectivity and stereoselectivity of the cycloaddition would be crucial in determining the final substitution pattern of the piperidine ring. Lewis acid catalysis is often employed to control the outcome of these reactions. nih.gov The subsequent reduction of the resulting dihydropyridine (B1217469) would yield the saturated piperidine ring.

| Diene | Dienophile | Catalyst | Product Type | Reference |

| 1-Aza-1,3-butadiene | Alkene | Lewis Acid (often) | Tetrahydropyridine (B1245486) | rsc.org |

| N-protected 2-methyl-1,2-dihydropyridine | Maleic anhydride | - | 2-aza-bicyclo[2.2.2]octene adduct | acs.org |

Modern and Stereoselective Synthesis Strategies

Modern synthetic methods increasingly focus on achieving high levels of stereocontrol, allowing for the preparation of specific stereoisomers of complex molecules like this compound.

Asymmetric Deprotonation and Lithiation-Substitution Techniques

Asymmetric deprotonation of N-Boc protected piperidines using a chiral base, such as s-butyllithium in the presence of a chiral ligand like (-)-sparteine, allows for the enantioselective formation of a 2-lithiated piperidine intermediate. nih.govmanchester.ac.uk This organolithium species can then be trapped with various electrophiles to introduce a substituent at the 2-position with high enantiomeric excess. nih.gov

While direct application to this compound would require a pre-existing 4-methylpiperidine (B120128) scaffold, this methodology is highly relevant for the synthesis of enantioenriched 2-substituted piperidines. A kinetic resolution approach has been demonstrated for N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org In this process, one enantiomer of the racemic starting material is preferentially deprotonated by a chiral base, leading to the formation of a 2,2-disubstituted product and the recovery of the unreacted, enantioenriched starting material. whiterose.ac.ukacs.org The enantioenriched 2-aryl-4-methylenepiperidine could then be converted to this compound through reduction of the exocyclic double bond.

| Substrate | Reagents | Key Intermediate | Product Type | Reference |

| N-Boc-piperidine | s-BuLi, (-)-sparteine | Enantioenriched 2-lithio-N-Boc-piperidine | Enantioenriched 2-substituted N-Boc-piperidine | nih.govmanchester.ac.uk |

| Racemic N-Boc-2-aryl-4-methylenepiperidine | n-BuLi, (-)-sparteine, Electrophile | Diastereomeric organolithium intermediates | Enantioenriched 2,2,4-trisubstituted piperidine and recovered enantioenriched starting material | whiterose.ac.ukacs.org |

Enantioselective Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of substituted pyridines is a fundamental and widely utilized method for the synthesis of the corresponding piperidine derivatives. Achieving enantioselectivity in this transformation is crucial for accessing specific stereoisomers of pharmacologically relevant molecules. This is often accomplished through the use of chiral catalysts, typically involving a transition metal complexed with a chiral ligand.

One prominent approach involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. This strategy consists of a three-step process:

Partial reduction of the initial pyridine substrate.

Rh-catalyzed asymmetric reductive Heck reaction with an aryl boronic acid.

A final reduction step to yield the fully saturated, enantioenriched piperidine.

This method demonstrates broad functional group tolerance and can be scaled up, making it a valuable tool for creating libraries of 3-substituted piperidines. While this has been demonstrated for 3-substituted piperidines, the principles can be extended to other substitution patterns. The choice of catalyst is critical; platinum oxide (PtO₂), rhodium on carbon, and palladium on carbon are commonly used heterogeneous catalysts, though they often require harsh conditions. For the selective hydrogenation of a phenyl-substituted pyridine, such as 4-phenylpyridine, catalysts like palladium on carbon (Pd/C) have been used effectively, minimizing the over-reduction of the phenyl ring.

| Catalyst System | Substrate Type | Key Feature | Ref. |

| Rh-catalyst/Chiral Ligand | Dihydropyridines | Asymmetric reductive Heck reaction | |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | General hydrogenation under acidic conditions | |

| Pd/C | Phenyl-substituted Pyridines | Selective hydrogenation of the pyridine ring |

Diastereoselective Imino-Aldol Reactions

Diastereoselective imino-aldol reactions represent a powerful strategy for constructing substituted piperidine rings with high stereocontrol. This approach involves the reaction of a metalated enolate or azaenolate with an imine, leading to the formation of a new carbon-carbon bond and the creation of new stereocenters. The stereochemical outcome is governed by the geometry of the transition state, which can be influenced by the choice of metal counterion, solvents, and protecting groups.

A general strategy for synthesizing substituted piperidines involves the diastereoselective aldol (B89426) addition of metalated bislactim ethers to chiral aldehydes, followed by an intramolecular N-alkylation step (such as reductive amination) to close the piperidine ring. The stereoselectivity of the key aldol addition step is highly dependent on the metallic counterion of the azaenolate. For instance, tin(II) azaenolates have been shown to proceed through chair-like transition states, leading to high diastereoselectivity. While this has been applied to the synthesis of piperidine imino sugars, the underlying principles of using chiral precursors and controlling reaction conditions to guide the stereochemical outcome are broadly applicable to the synthesis of polysubstituted piperidines like this compound.

Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a robust method for forming the carbon-nitrogen bonds necessary for the piperidine skeleton. This reaction can be performed intramolecularly to cyclize a precursor and form the heterocyclic ring. Intramolecular endo-aza-Michael additions are particularly relevant for synthesizing six-membered rings like piperidines.

The strategy can involve a single or double Michael addition. For example, a double Michael addition to a dienone can be used to construct the 4-piperidone core, which is a key intermediate for further functionalization. The reaction can be catalyzed by various bases. In some cases, the reaction proceeds efficiently under solvent-free conditions using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in an ionic organic salt medium. Furthermore, asymmetric variations of this reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched piperidine products.

Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling and C-H functionalization reactions are indispensable tools in modern organic synthesis for introducing aryl substituents onto heterocyclic rings. These methods offer a direct way to form the C-C bond between the piperidine (or its precursor) and the phenyl group in this compound.

One common approach is the Suzuki coupling reaction, which involves the reaction of an organoboron compound (like phenylboronic acid) with a halide or triflate precursor, catalyzed by a palladium complex. This method is widely used to prepare aryl-substituted pyridines which can then be reduced to the corresponding piperidines.

More advanced strategies involve the direct C-H functionalization of the heterocyclic ring. This avoids the need for pre-functionalized starting materials (like halides). Palladium catalysts can mediate the direct arylation of C-H bonds, often using a directing group to control regioselectivity. For instance, palladium(II)-catalyzed ortho-alkenylation and acetoxylation of phenols proceed through a cyclopalladated intermediate, demonstrating the precision possible with this type of catalysis. Such strategies could be envisioned for the direct introduction of a phenyl group onto a pre-formed piperidine or tetrahydropyridine ring.

| Reaction Type | Catalyst | Key Feature | Ref. |

| Suzuki Coupling | Pd(OAc)₂ or other Pd(0)/Pd(II) complexes | C-C bond formation from boronic acids and halides | |

| C-H Alkenylation | Pd(II) complexes | Direct functionalization of C-H bonds | |

| C-H Arylation | Pd-based catalysts | Direct introduction of aryl groups |

Synthetic Transformations via Key Intermediates

Conversion from 4-Piperidones

4-Piperidones are versatile and commonly used intermediates in the synthesis of 4-substituted piperidines. They serve as a scaffold onto which various substituents can be introduced. A primary method for synthesizing 4-phenylpiperidines from a 4-piperidone involves a Grignard reaction with a phenylmagnesium halide. This reaction adds the phenyl group to the carbonyl carbon, forming a tertiary alcohol, 4-phenyl-4-piperidinol.

This intermediate alcohol can then be subjected to further transformations:

Dehydration: Treatment with reagents like potassium acid sulfate (B86663) or strong acids eliminates water to form a 4-phenyl-1,2,5,6-tetrahydropyridine.

Reduction/Hydrogenation: The resulting tetrahydropyridine can be hydrogenated using catalysts like nickel or noble metals to yield the saturated 4-phenylpiperidine (B165713). Alternatively, the hydroxyl group of the 4-phenyl-4-piperidinol can be removed directly via reductive methods.

This synthetic route is a cornerstone for producing various 4-arylpiperidine structures, including precursors for important pharmaceutical compounds. The initial 4-piperidone itself is often synthesized via a Dieckmann condensation following the addition of a primary amine to two equivalents of an alkyl acrylate.

Utilization of Halogenated Precursors

Halogenated precursors are highly valuable in the synthesis of this compound due to their reactivity in cross-coupling reactions and other transformations. Halogen atoms, such as bromine or chlorine, can be strategically placed on the pyridine or piperidine ring to serve as a handle for introducing the phenyl group, typically via palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings.

For example, a halogenated pyridine can be coupled with phenylboronic acid to form a phenylpyridine, which is then hydrogenated to the target piperidine. The use of halogenated precursors has been noted in the synthesis of various fentanyl analogues, which share a core piperidine structure.

Another powerful method that utilizes halogenated starting materials is the aza-Prins cyclization. The reaction of halogen-substituted homoallylic benzenesulfonamides with an aldehyde can generate halogenated piperidines. This cyclization proceeds through an iminium ion intermediate, followed by attack of a halide ion, providing a regio- and diastereoselective route to functionalized piperidines. These resulting 4-halo-tetrahydropyridines can be further modified, for instance, through Sonogashira coupling to introduce alkynyl groups, demonstrating their versatility as synthetic intermediates.

| Precursor Type | Key Reaction | Product | Ref. |

| Halogenated Pyridine | Suzuki Coupling | Phenylpyridine | |

| Halogenated Homoallylic Amide | Aza-Prins Cyclization | Halogenated Piperidine/Tetrahydropyridine | |

| Halogenated 4-Anilinopiperidine | Acylation/Alkylation | Fentanyl Analogues |

Derivations from Tetrahydropyridines

The synthesis of the this compound core structure can be efficiently achieved through the chemical reduction of a corresponding tetrahydropyridine intermediate. This method represents a final-stage saturation of the heterocyclic ring, converting a more unsaturated precursor into the desired piperidine. The most common and direct precursor for this transformation is 4-methyl-2-phenyl-1,2,3,6-tetrahydropyridine.

The primary method for this conversion is catalytic hydrogenation. asianpubs.orgd-nb.info This process involves the reduction of the carbon-carbon double bond within the tetrahydropyridine ring. Such hydrogenation reactions are a cornerstone in the synthesis of piperidine derivatives from their unsaturated pyridine or tetrahydropyridine analogues. d-nb.inforesearchgate.net The reaction is typically carried out in the presence of a heterogeneous catalyst and a hydrogen source.

The reaction is generally performed by dissolving the tetrahydropyridine substrate in a suitable solvent, such as acetic acid or ethyl acetate, and introducing the catalyst. asianpubs.orgd-nb.info The mixture is then subjected to a hydrogen atmosphere, often under pressure, to drive the reduction to completion. The hydrogenation of substituted pyridines to piperidines has been successfully demonstrated using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org

The table below summarizes representative conditions for the catalytic hydrogenation of tetrahydropyridine derivatives to their corresponding piperidines, based on analogous transformations.

| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Product | Yield |

| 1-Alkyl-4-aryl-1,2,5,6-tetrahydropyridine | Noble Metal or Nickel | Not Specified | Not Specified | Not Specified | 1-Alkyl-4-aryl-piperidine | Readily obtained |

| Substituted Pyridines | PtO₂ (5 mol%) | Acetic Acid | 50-70 bar | Room Temp. | Substituted Piperidines | Not Specified |

| 4-Phenylpyridine | 5 wt% Rh/C | Ethyl Acetate | Not Specified | Not Specified | 4-Phenylpiperidine | 85% Selectivity |

| 4-Phenylpyridine | 5 wt% Pd/C | Ethyl Acetate | Not Specified | Not Specified | 4-Phenylpiperidine | >99% Selectivity |

This interactive table provides data on similar hydrogenation reactions that are foundational to the synthesis of this compound from its tetrahydropyridine precursor. Specific yield and conditions can vary based on the exact substitution pattern.

This synthetic route is advantageous due to its high efficiency and the general availability of the required reagents and catalysts. The reduction of the tetrahydropyridine is a reliable method for obtaining the saturated this compound ring system.

Stereochemical and Conformational Analysis of 4 Methyl 2 Phenylpiperidine Systems

Elucidation of Isomeric Forms and Diastereomeric Relationships

4-Methyl-2-phenylpiperidine possesses two stereocenters at the C2 and C4 positions of the piperidine (B6355638) ring. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the methyl and phenyl groups defines the diastereomeric relationship between these pairs.

Cis Isomers: The substituents at C2 (phenyl) and C4 (methyl) are on the same side of the piperidine ring. This configuration exists as a pair of enantiomers: (2R, 4S) and (2S, 4R).

Trans Isomers: The substituents at C2 (phenyl) and C4 (methyl) are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (2R, 4R) and (2S, 4S).

The synthesis of specific diastereomers can often be controlled through stereoselective methods. For instance, the hydrogenation of substituted pyridines can lead to a preferential formation of the cis diastereomer. nih.gov Subsequent base-mediated epimerization at the carbon adjacent to a carbonyl group (if present, as in a pipecolinate precursor) can then be used to generate the corresponding trans isomer. nih.gov Spectroscopic techniques, particularly NMR spectroscopy, are crucial for unambiguously establishing the relative stereochemistry of the resulting isomers. bath.ac.uk

Conformational Preferences of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts various conformations to minimize steric and torsional strain. The nature and position of the substituents play a critical role in determining the most stable conformation.

The chair conformation is generally the most stable form for a piperidine ring, analogous to cyclohexane. libretexts.org However, other conformations, such as the twist-boat, can exist in equilibrium. nih.gov In substituted N-acylpiperidines, the twist-boat conformation has been found to be less favorable than the chair conformation by approximately 1.5 kcal/mol. nih.govacs.org For N-methyl piperidine, an equilibrium between chair and twist structures has been identified in the excited state. rsc.org In the case of this compound, the high energy of the twist-boat form means the conformational equilibrium is dominated by the various possible chair conformations.

Within the chair conformation, each substituent can occupy either an axial or an equatorial position. The ring can interconvert between two chair forms via a "ring-flip," which simultaneously converts all axial positions to equatorial and vice-versa. libretexts.org The conformational equilibrium will favor the chair form that places the bulky substituents in the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. masterorganicchemistry.com

For a monosubstituted cyclohexane, an equatorial position is generally favored. libretexts.org However, in 2-substituted N-phenylpiperidines, an interesting effect emerges. Quantum mechanics calculations on 2-methyl-1-phenylpiperidine show that the conformer with an axial 2-methyl group is modestly favored over the equatorial one, with a ΔG of -1.0 kcal/mol. nih.govacs.org This preference is attributed to a pseudoallylic strain, an electronic effect that stabilizes the axial orientation. nih.gov

In this compound, the conformational equilibrium is a complex interplay between the preferences of both the phenyl and methyl groups.

Trans-Isomer: In one chair conformation, both the 2-phenyl and 4-methyl groups can occupy equatorial positions (diequatorial). The alternative chair form would place both groups in axial positions (diaxial), which is highly unfavorable due to significant 1,3-diaxial steric strain. libretexts.org Therefore, the diequatorial conformation is expected to be overwhelmingly favored for the trans isomer.

Cis-Isomer: For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. The ring flip interconverts these positions. The equilibrium will favor the conformer that places the larger group (phenyl) in the equatorial position to minimize steric strain. However, the aforementioned electronic preference for an axial 2-substituent in N-phenylpiperidines complicates this analysis. nih.govacs.org The final equilibrium will depend on the balance between the steric preference for an equatorial phenyl group and the electronic preference for an axial phenyl group.

The following table summarizes the expected major conformer for each diastereomer.

| Diastereomer | Substituent Orientation | Favored Chair Conformation |

| Trans | (e.g., 2R, 4R) | 2-phenyl (equatorial), 4-methyl (equatorial) |

| Cis | (e.g., 2R, 4S) | Equilibrium between [2-phenyl (eq), 4-methyl (ax)] and [2-phenyl (ax), 4-methyl (eq)] |

Steric and Electronic Effects on Conformational Stability

The conformational stability of this compound is governed by a balance of steric and electronic effects. chemrxiv.org

Steric Effects: These are repulsive interactions that arise when atoms are forced too close to one another. The most significant steric interaction in chair conformations is the 1,3-diaxial interaction, where an axial substituent clashes with the axial hydrogens (or other substituents) on the two carbons located one position away. masterorganicchemistry.com This effect strongly disfavors axial positions for bulky groups like phenyl and, to a lesser extent, methyl.

Electronic Effects: In N-phenylpiperidines, a key electronic effect is the "pseudoallylic strain" or A(1,3) strain. nih.gov When the phenyl group is in the axial position, the lone pair on the nitrogen atom can align with the π-system of the phenyl ring. This conjugation increases the sp² character of the nitrogen, flattens the amine geometry, and provides electronic stabilization. nih.govacs.org This electronic stabilization is significant enough to counteract the steric preference for the equatorial position, leading to the observed modest preference for the axial conformer in 2-methyl-1-phenylpiperidine. nih.govacs.org

The interplay of these effects dictates the final conformational landscape of the molecule. The following table provides calculated free energy differences for the equatorial to axial transition in related model compounds, illustrating the impact of N-substitution.

| Compound | ΔG (eq → ax) in water (kcal/mol) | Predominant Effect |

| 1,2-Dimethylpiperidine | +1.8 | Steric |

| 2-Methyl-1-phenylpiperidine | -1.0 | Electronic (Pseudoallylic Strain) |

| 1-(2-Methyl-1-piperidyl)ethanone | -3.2 | Electronic (Pseudoallylic Strain) |

| (Data sourced from quantum mechanics calculations at the M06-2X/6-311G(d,p) level) nih.gov |

This data highlights that while simple alkylpiperidines are dominated by steric effects favoring the equatorial position, the presence of a conjugating N-substituent like a phenyl group introduces a significant electronic effect that can reverse this preference for a C2 substituent.

Computational and Spectroscopic Approaches to Stereochemical Assignment

The stereochemical assignment of this compound isomers, primarily the cis and trans diastereomers, is achieved through a detailed analysis of their conformational preferences and the resulting spectroscopic signatures. Computational chemistry, particularly DFT, provides insights into the energetic landscape of different conformations, while NMR spectroscopy offers empirical data that validates and refines these theoretical models.

Computational Modeling: Predicting Conformational Stability

Computational studies, often employing DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), are instrumental in predicting the most stable conformations for the cis and trans isomers of this compound. These calculations can determine the relative energies of various chair and boat conformations, as well as the energetic favorability of axial versus equatorial orientations of the phenyl and methyl groups.

For instance, in a related system, 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one, with a calculated free energy difference (ΔG) of -1.0 kcal/mol. This preference is attributed to allylic strain, where the lone pair of the piperidine nitrogen aligns favorably with the π-orbitals of the phenyl ring in the axial conformation. While this specific value is for a closely related compound, it highlights the subtle energetic factors that computational models can elucidate.

The chair conformation is generally the most stable for the piperidine ring. For the trans isomer of this compound, two primary chair conformations are considered: one with both the 2-phenyl and 4-methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). For the cis isomer, the chair conformations would have one substituent in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).

Table 1: Calculated Relative Energies of this compound Conformers

| Isomer | Conformation | Phenyl Group Orientation | Methyl Group Orientation | Calculated Relative Energy (kcal/mol) |

| trans | Chair | Equatorial | Equatorial | 0.00 (most stable) |

| trans | Chair | Axial | Axial | > 4.0 |

| cis | Chair | Equatorial | Axial | ~2.0 |

| cis | Chair | Axial | Equatorial | ~1.5 |

Note: The values in this table are illustrative and based on general principles of conformational analysis and data from related piperidine systems. Actual calculated values may vary depending on the computational method and basis set used.

Spectroscopic Analysis: Elucidating Structure Through NMR

NMR spectroscopy is the cornerstone for the experimental determination of the stereochemistry of this compound. Key parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) correlations provide a wealth of information about the spatial relationships between atoms.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their environment and dihedral angles. Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J) between adjacent protons can be used to estimate the dihedral angles between them, which in turn helps to define the ring's conformation. For example, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, a hallmark of a chair conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the substituent orientation. An axial substituent will cause a shielding effect (upfield shift) on the γ-carbons (carbons three bonds away) compared to an equatorial substituent. This "γ-gauche effect" is a powerful tool for assigning stereochemistry.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguous assignments.

COSY experiments establish the connectivity of protons within the molecule.

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.

NOESY is particularly vital for stereochemical assignment as it detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For example, in a diequatorial trans isomer, a NOE correlation would be expected between the axial proton at C2 and the axial proton at C6, as well as between the axial proton at C4 and the axial protons at C3 and C5.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical trans-4-Methyl-2-phenylpiperidine (diequatorial conformation)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) and NOE Correlations |

| C2-H | ~3.5 (dd) | ~65 | ³J(H2a, H3a) ≈ 11 Hz, ³J(H2a, H3e) ≈ 3 Hz; NOE to phenyl protons |

| C3-Hax | ~1.6 (m) | ~35 | NOE to H5a |

| C3-Heq | ~2.0 (m) | ||

| C4-H | ~1.8 (m) | ~32 | |

| C4-CH₃ | ~0.9 (d) | ~21 | |

| C5-Hax | ~1.5 (m) | ~30 | NOE to H3a |

| C5-Heq | ~1.9 (m) | ||

| C6-Hax | ~2.8 (m) | ~50 | NOE to H2a |

| C6-Heq | ~3.2 (m) | ||

| Phenyl-H | 7.2-7.4 (m) | 127-145 |

Note: This table presents expected values based on known trends for substituted piperidines and is for illustrative purposes. Actual experimental values may differ.

By integrating the predictive power of computational modeling with the empirical evidence from a suite of NMR spectroscopic techniques, a definitive stereochemical and conformational assignment for the isomers of this compound can be confidently established.

Reactivity and Reaction Mechanisms of 4 Methyl 2 Phenylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-alkylation of piperidine derivatives is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. The reactivity in N-alkylation can be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. For instance, in related methylpiperidine systems, methylation has been observed to occur. General procedures for the N-alkylation of piperidines often involve the use of an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide.

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This is commonly achieved by reacting the piperidine with an acyl chloride or an acid anhydride. These reactions are generally robust and proceed readily due to the high reactivity of the acylating agents. The resulting N-acyl-4-methyl-2-phenylpiperidines are important intermediates in medicinal chemistry. The acylation of amides can be facilitated by an internal nucleophilic catalyst, such as a pyridine (B92270) ring, which can form an active acylammonium salt with an acyl chloride, transforming the reaction from an intermolecular to an intramolecular process. semanticscholar.org

| Reagent Class | Example Reagent | Functional Group Introduced |

| Alkyl Halide | Methyl Iodide | Methyl |

| Acyl Chloride | Acetyl Chloride | Acetyl |

| Acid Anhydride | Acetic Anhydride | Acetyl |

In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the piperidine with di-tert-butyl dicarbonate. The removal of the Boc group, or deprotection, is a crucial step to restore the reactivity of the nitrogen atom for subsequent functionalization. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid in dichloromethane (B109758) or hydrogen chloride in an organic solvent. The thermolytic deprotection of N-Boc compounds can also be accomplished using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), with the process being significantly accelerated under microwave-assisted conditions. researchgate.net

The use of 4-methylpiperidine (B120128) as a reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a notable application in solid-phase peptide synthesis. nih.gov This highlights the utility of methyl-substituted piperidines in deprotection strategies, suggesting that the nitrogen of 4-methyl-2-phenylpiperidine could similarly be deprotected if a suitable protecting group is employed.

Once deprotected, the nitrogen atom is available for a wide range of N-functionalization reactions, allowing for the introduction of diverse substituents to modify the properties of the molecule.

Quaternization is the process of alkylating the nitrogen atom of the piperidine ring to form a quaternary ammonium (B1175870) salt. This reaction involves the treatment of the tertiary amine with an alkyl halide. The resulting quaternary ammonium salts are ionic compounds with distinct physical and chemical properties compared to the parent amine. Studies on the stereochemistry of the quaternization of related N-alkyl-4-phenyl-4-formylpiperidines have been conducted, indicating the importance of stereochemical control in such reactions. nih.gov Quaternary ammonium compounds themselves have a wide range of applications, including as antimicrobial agents and phase-transfer catalysts. drugbank.com

Chemical Transformations at the Phenyl Substituent

The phenyl ring of this compound can undergo various chemical transformations, allowing for further functionalization of the molecule.

The phenyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration and bromination. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present on the ring. The piperidine moiety, being an alkyl group, is generally considered an ortho-, para-directing group.

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Bromination can be carried out using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. A method for the bromination of N-phenylpiperidine involves using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent. google.com

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Bromination | Br₂, FeBr₃ | Br⁺ |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. For these reactions to be applied to the phenyl ring of this compound, a leaving group, typically a halide (e.g., Br, I) or a triflate, must first be installed on the phenyl ring via an electrophilic aromatic substitution or other methods. The piperidine nitrogen would likely require protection (e.g., as an N-Boc derivative) to be compatible with the reaction conditions.

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has been reported, suggesting that under specific conditions, protection of the piperidine nitrogen may not be necessary. nih.gov

The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of substituted alkynes. The Sonogashira coupling of ferrocene (B1249389) alkyne derivatives to iodophenylalanine-containing peptides has been described, showcasing its application in bioconjugation. nih.gov Room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes have also been developed. nih.gov

| Coupling Reaction | Reactants | Bond Formed |

| Suzuki | Aryl Halide + Organoboron | Aryl-Aryl or Aryl-Alkyl |

| Sonogashira | Aryl Halide + Terminal Alkyne | Aryl-Alkyne |

Reactivity of the Methyl Group

The methyl group at the C4 position of the piperidine ring is a site of potential reactivity, primarily through C-H bond activation. While specific studies on the oxidation, halogenation, and metalation of the methyl group in this compound are not extensively documented, the reactivity can be inferred from studies on analogous 4-alkylpiperidines and other methyl-substituted heterocyclic systems.

Oxidation: The oxidation of the methyl group in 4-alkylpiperidines can lead to the corresponding carboxylic acid or alcohol, depending on the oxidant and reaction conditions. Such transformations are crucial in modifying the properties of the parent molecule. The presence of the nitrogen atom in the piperidine ring can influence the reactivity of the C-H bonds of the methyl group.

Halogenation: Halogenation of the methyl group, typically via radical mechanisms, can introduce halogen atoms, which serve as versatile handles for further synthetic manipulations. For instance, N-halo-succinimide (NXS) reagents in the presence of a radical initiator can be employed for the halogenation of alkyl side chains on heterocyclic rings. The regioselectivity of such reactions can be influenced by steric and electronic factors within the this compound molecule.

Metalation: The C-H bonds of the methyl group can be activated through metalation, typically using strong organometallic bases like organolithium reagents. This deprotonation generates a carbanionic species that can react with various electrophiles, allowing for the introduction of a wide range of functional groups. The feasibility of this reaction depends on the acidity of the methyl protons, which is influenced by the electronic effects of the piperidine ring and its substituents. While directed metalation is common for C-H bonds adjacent to the nitrogen atom in N-protected piperidines, the metalation of a C4-methyl group is also a potential pathway for functionalization.

A summary of potential reactions at the methyl group is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | 2-Phenylpiperidine-4-carboxylic acid |

| Milder oxidizing agents | 4-(Hydroxymethyl)-2-phenylpiperidine | |

| Halogenation | N-Halosuccinimide (NBS, NCS), radical initiator (AIBN, benzoyl peroxide) | 4-(Halomethyl)-2-phenylpiperidine |

| Metalation | Strong base (e.g., n-BuLi, s-BuLi), followed by an electrophile (E+) | 4-(CH2E)-2-phenylpiperidine |

Ring Expansion, Contraction, and Fragmentation Reactions

The six-membered piperidine ring in this compound possesses the potential to undergo ring expansion to form seven-membered azepanes, ring contraction to yield five-membered pyrrolidines, and fragmentation under specific conditions, such as in mass spectrometry.

Ring Expansion: Ring expansion of piperidine derivatives can be achieved through various synthetic methodologies, often involving the rearrangement of a key intermediate. For instance, the treatment of piperidines with reagents that can generate a carbocation or a related reactive species adjacent to the ring can induce a rearrangement, leading to the incorporation of an additional atom into the ring. While no specific examples for this compound are documented, general strategies for piperidine ring expansion could potentially be applied.

Ring Contraction: The transformation of piperidines into pyrrolidines is a synthetically valuable process. This can be accomplished through various mechanisms, including oxidative rearrangements and photochemical methods. For example, the oxidative ring contraction of N-substituted piperidines has been reported to proceed via the formation of an iminium ion intermediate, which then undergoes rearrangement. Photochemical methods can also induce ring contractions in saturated heterocycles.

The following table summarizes potential ring transformation and fragmentation reactions.

| Reaction Type | Description | Potential Products/Fragments |

| Ring Expansion | Rearrangement reactions to form a seven-membered ring. | Substituted azepanes |

| Ring Contraction | Rearrangement reactions to form a five-membered ring. | Substituted pyrrolidines |

| Mass Spectrometric Fragmentation | Cleavage patterns upon electron ionization. | Fragments corresponding to loss of methyl, phenyl, and ring opening. |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes. While detailed mechanistic studies specifically for this compound are limited, insights can be drawn from computational and experimental studies on related piperidine derivatives.

Mechanisms of C-H Functionalization: The functionalization of C-H bonds, such as those in the methyl group, can proceed through various mechanisms depending on the reagents employed. Transition-metal-catalyzed C-H activation often involves oxidative addition or concerted metalation-deprotonation pathways. Radical halogenation proceeds via a classic chain reaction involving initiation, propagation, and termination steps.

Mechanisms of Ring Rearrangements: The mechanisms of ring expansion and contraction reactions are diverse. Ring expansion of piperidines can occur through Wagner-Meerwein type rearrangements involving carbocationic intermediates. Ring contractions can be initiated by oxidation to form an iminium ion, which then undergoes a skeletal rearrangement. Photochemical ring contractions often involve the formation of excited states and radical intermediates.

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms, determining transition state geometries, and predicting reaction outcomes. Such studies on related piperidine systems can provide valuable information on the feasibility and stereoselectivity of reactions involving this compound. For instance, computational studies can help to understand the conformational preferences of the molecule and how these influence its reactivity.

| Reaction Type | Mechanistic Features |

| C-H Functionalization | Can proceed via radical, organometallic, or carbocationic intermediates. |

| Ring Expansion | Often involves carbocationic rearrangements (e.g., Wagner-Meerwein type). |

| Ring Contraction | Can be initiated by oxidation to form iminium ions, followed by rearrangement. Photochemical pathways may involve radical intermediates. |

Derivatization Strategies and Scaffold Modification for Research Purposes

Functionalization of the Piperidine (B6355638) Ring Positions (C2, C3, C4, C5, C6)

The functionalization of the piperidine ring of 4-methyl-2-phenylpiperidine at its various carbon positions (C2, C3, C4, C5, and C6) is a key strategy to modulate its biological activity. While comprehensive studies detailing the functionalization at every position of this specific molecule are limited, research on related piperidine scaffolds provides insights into potential synthetic strategies.

For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective functionalization of piperidine rings at the C2, C3, and C4 positions. The selectivity of these reactions is often controlled by the choice of catalyst and the nature of the amine-protecting group. This approach allows for the introduction of various substituents, leading to the generation of diverse analogues for biological screening.

Specifically for a related compound, 2-methyl-4-phenylpiperidine, treatment with bromine has been reported, suggesting that electrophilic substitution on the piperidine ring is a feasible derivatization pathway. However, detailed studies on the selective functionalization of the C5 and C6 positions of this compound are not extensively documented in the available scientific literature.

Modifications and Substituent Effects on the Phenyl Moiety

Modifying the phenyl ring of this compound by introducing various substituents is a common strategy to investigate the impact of electronic and steric factors on the compound's interaction with biological targets. The nature and position of these substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Studies on a series of 4-(m-hydroxyphenyl)piperidine analogues have demonstrated that substitutions on the phenyl ring are critical for their affinity to opioid receptors. For example, the presence of a hydroxyl group at the meta position is a key feature for opioid activity in many 4-phenylpiperidine (B165713) derivatives.

Furthermore, research on other phenylpiperidine derivatives has explored the effects of a wide range of substituents, including halogens, alkyl groups, and methoxy (B1213986) groups, at various positions on the phenyl ring. These studies have shown that both the electronic nature (electron-donating or electron-withdrawing) and the size of the substituent can dramatically alter the pharmacological profile of the parent compound. However, a systematic investigation of these effects specifically on the this compound scaffold is not well-documented.

| Phenyl Ring Position | Substituent | Observed Effect on Related Phenylpiperidines |

| meta (3'-) | -OH | Often crucial for opioid receptor affinity |

| para (4'-) | Various | Can modulate selectivity and potency |

| ortho (2'-) | Various | Can influence conformation and binding |

Development of this compound Analogues with Modified Side Chains

For the broader class of 4-phenylpiperidines, a vast number of analogues with diverse N-substituents have been synthesized and evaluated. These side chains range from simple alkyl groups to more complex aralkyl and functionalized moieties. For example, in the context of opioid receptor ligands, the N-phenethyl substituent is often associated with high potency.

The synthesis of these analogues typically involves the N-alkylation or N-acylation of the parent piperidine. The choice of the side chain is often guided by the specific therapeutic target and the desired pharmacological effect. While this is a common strategy for phenylpiperidine derivatives, specific research detailing the systematic development and evaluation of this compound analogues with a wide array of modified side chains is limited in the available literature.

Structure-Reactivity Relationship (SRR) Studies in Derivatives

Structure-reactivity relationship (SRR) studies are essential for understanding how chemical structure correlates with the reactivity and, by extension, the biological activity of this compound derivatives. These studies involve the systematic modification of the molecule and the subsequent evaluation of the resulting changes in its properties.

For the 4-phenylpiperidine class of compounds, SRR studies have been instrumental in the development of potent and selective ligands for various receptors. These studies have revealed key structural features required for activity, such as the orientation of the phenyl ring relative to the piperidine ring and the nature of the substituent on the piperidine nitrogen.

In a series of 4-(m-hydroxyphenyl)piperidine analogues, it was found that the conformation of the phenyl ring (axial versus equatorial) significantly influences their agonist or antagonist activity at opioid receptors. This highlights the importance of stereochemistry in the structure-activity relationship. While these findings provide a framework for understanding the SRR of phenylpiperidine derivatives, comprehensive SRR studies focused exclusively on derivatives of this compound are not extensively reported.

| Structural Modification | Impact on Reactivity/Activity in Related Compounds |

| Piperidine Ring Substitution | Can alter binding affinity and selectivity |

| Phenyl Ring Substitution | Modulates electronic properties and target interactions |

| N-Side Chain Variation | Significantly influences potency and pharmacological profile |

| Stereochemistry | Crucial for receptor binding and functional activity |

Advanced Analytical Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For 4-Methyl-2-phenylpiperidine, which exists as cis and trans diastereomers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, the methyl group, and the N-H proton.

The spectrum for a mixture of diastereomers has been reported, with the cis isomer being the major component. amazonaws.com The signals for the phenyl group protons typically appear in the aromatic region (δ 7.2-7.4 ppm). The proton at the C2 position (benzylic proton) is a key diagnostic signal, appearing as a doublet of doublets around δ 3.65 ppm in the cis isomer. amazonaws.com The protons on the piperidine ring (C3, C5, and C6) produce complex, overlapping multiplets in the aliphatic region (δ 1.3-3.2 ppm) due to spin-spin coupling with neighboring protons. The methyl group at the C4 position gives rise to a doublet, typically found further upfield. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts for cis-4-Methyl-2-phenylpiperidine (Note: Data is based on reported values for the major cis-diastereomer. amazonaws.com)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.41-7.22 | m (multiplet) | - |

| C2-H | 3.65 | dd (doublet of doublets) | J = 11.0, 2.7 |

| C6-H (eq) | 3.15 | dt (doublet of triplets) | J = 12.5, 2.7 |

| C6-H (ax) | 2.71 | t (triplet) | J = 12.5 |

| C3-H (ax) | 1.89 | q (quartet) | J = 12.5 |

| C4-H, C5-H | 1.79-1.59 | m (multiplet) | - |

| C3-H (eq) | 1.34 | qd (quartet of doublets) | J = 12.5, 3.8 |

| CH₃ | 0.98 | d (doublet) | J = 6.4 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, methyl).

For this compound, the ¹³C NMR spectrum of a diastereomeric mixture shows signals corresponding to the carbons of the phenyl ring (typically δ 126-145 ppm), the piperidine ring carbons (δ 22-62 ppm), and the methyl carbon (around δ 22 ppm). amazonaws.com The C2 carbon, being attached to both the phenyl group and the nitrogen atom, appears at a characteristic downfield shift (around δ 61.9 ppm for the cis isomer). amazonaws.com The chemical shifts of the piperidine ring carbons are sensitive to the stereochemistry of the substituents. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound (Note: Data is based on reported values for a diastereomeric mixture. amazonaws.com)

| Carbon Assignment | Chemical Shift (δ, ppm) - cis isomer | Chemical Shift (δ, ppm) - trans isomer |

|---|---|---|

| Phenyl C (ipso) | 145.2 | 145.2 |

| Phenyl CH | 128.3 | 128.3 |

| Phenyl CH | 127.0 | 127.0 |

| Phenyl CH | 126.6 | 126.6 |

| C2 | 61.9 | 55.3 |

| C6 | 47.3 | - |

| C3 | 43.5 | - |

| C5 | 34.4 | 34.9 |

| C4 | 32.0 | 34.2 |

| CH₃ | 22.4 | 19.5 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the chemical environment of the nitrogen atom. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR methods, particularly indirect detection through ¹H-¹⁵N correlation experiments (like HMBC), have made it a valuable tool. acs.orgresearchgate.net

For this compound, the ¹⁵N chemical shift provides insight into the electronic state of the nitrogen atom. The shift is highly sensitive to factors such as steric compression, protonation, solvent effects, and hydrogen bonding. acs.orgnih.gov In a neutral, non-coordinating solvent, the nitrogen in the piperidine ring would exhibit a chemical shift characteristic of a secondary amine. Upon protonation to form the ammonium (B1175870) salt, a significant downfield shift (deshielding) of the ¹⁵N signal would be observed, confirming the location of the positive charge. acs.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting H2 with H3 protons, H3 with H4, H4 with H5, and H5 with H6, thus mapping out the entire proton network of the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already-assigned proton signals. For example, the proton signal at δ 3.65 ppm would show a correlation to the carbon signal at δ 61.9 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is essential for connecting different parts of the molecular structure. Key HMBC correlations for this compound would include those from the phenyl protons to the C2 carbon and from the H2 proton to the ipso-carbon of the phenyl ring, confirming the connection between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the definitive NMR method for determining the relative stereochemistry (cis vs. trans). For the cis isomer, a NOESY cross-peak would be observed between the proton at C2 and the axial proton at C4, confirming they are on the same face of the piperidine ring. amazonaws.com The absence of this correlation, and potentially a correlation between the C2 proton and the C4-methyl protons, would indicate the trans isomer.

The substitution of a proton with a deuterium (B1214612) atom can induce small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei. researchgate.net These secondary isotope effects arise from subtle changes in molecular vibrations and conformation. soton.ac.uk In piperidine systems, deuterium substitution at the N-H position can provide insights into conformational equilibria. figshare.comnih.gov

For this compound, replacing the N-H proton with deuterium (N-D) would likely cause small upfield shifts in the ¹³C NMR signals of the α-carbons (C2 and C6). The magnitude of these isotope effects can be influenced by the orientation of the nitrogen lone pair and the conformational preference of the piperidine ring. mdpi.com These subtle shifts can be used to probe the energetic balance between different chair or twist-boat conformations of the ring. rsc.org

X-ray Crystallography for Absolute Configuration Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers a precise and definitive picture of the molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D map of electron density, from which atomic positions can be determined with high precision.

For this compound, an X-ray crystal structure would provide unambiguous confirmation of:

Relative Stereochemistry: The 3D model would clearly show whether the phenyl group at C2 and the methyl group at C4 are on the same side (cis) or opposite sides (trans) of the piperidine ring.

Conformation: The analysis would reveal the preferred conformation of the piperidine ring (e.g., a chair conformation) and the exact orientation of its substituents (axial or equatorial).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Crucially, for a chiral molecule that has been resolved into a single enantiomer, X-ray crystallography can determine its absolute configuration (e.g., 2R,4R or 2S,4S). This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The differences in the intensities of specific diffraction spots (Bijvoet pairs) allow for the unambiguous assignment of the R/S configuration at each stereocenter. This method is considered the gold standard for determining the absolute stereochemistry of chiral molecules. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the fragmentation pathways of a compound, offering valuable clues to its structure. While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be reliably predicted based on the known behavior of its structural components, such as the phenylpiperidine core. For comparison, the mass spectrum of the related compound 4-phenylpiperidine (B165713) is well-documented. nist.gov

Under electron ionization (EI), this compound would be expected to form a molecular ion (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through several key pathways:

Loss of the Phenyl Group: Cleavage of the bond between the piperidine ring and the phenyl group at the C2 position would generate a significant fragment.

Ring Opening and Fragmentation: The piperidine ring can undergo characteristic cleavage, often initiated by the nitrogen atom, leading to a series of smaller charged fragments. The position of the methyl group at C4 would influence the relative stability and abundance of these fragments.

Benzylic Cleavage: The bond adjacent to the phenyl group is susceptible to cleavage, which could lead to the formation of a stable tropylium (B1234903) ion or related aromatic fragments.

High-Resolution Mass Spectrometry (HRMS) would be indispensable for unambiguous structure confirmation. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS allows for the determination of the exact elemental formula of the parent ion and its fragments. This capability is crucial for distinguishing between isomers and compounds with the same nominal mass.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound This table is based on theoretical fragmentation patterns.

| Predicted m/z | Predicted Ion Formula | Description of Fragment |

| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl group (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | Phenyl group loss |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 2: Observed Key Mass Spectrometry Fragments for 4-Phenylpiperidine Data sourced from the NIST Mass Spectrometry Data Center. nist.govnih.gov

| Observed m/z | Ion Formula | Description of Fragment |

| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |

| 57 | Unavailable | Base Peak |

| 56 | Unavailable | Second Highest Peak |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) and other vibrational spectroscopy techniques, such as Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups present in a molecule. The spectrum arises from the absorption of IR radiation at specific frequencies that correspond to the vibrations (stretching, bending, twisting) of molecular bonds.

The IR spectrum of this compound would exhibit a series of characteristic absorption bands that confirm its key structural features. Analysis of related molecules like piperidine and its derivatives provides a strong basis for assigning these vibrational modes. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to achieve more precise vibrational assignments. researchgate.net

Key expected regions in the IR spectrum include:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the piperidine ring.

Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹ due to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretch: Strong, sharp bands are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

C=C Aromatic Stretch: One or more bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the phenyl ring.

CH₂ Bending: A distinct band around 1450 cm⁻¹ is attributable to the scissoring (bending) vibration of the methylene (B1212753) (CH₂) groups in the piperidine ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound Frequency ranges are based on established correlations and data from related piperidine structures.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine Ring, Methyl Group) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring (Phenyl) |

| ~1450 | CH₂ Bending (Scissoring) | Methylene (Piperidine) |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism)

This compound possesses two stereocenters (at the C2 and C4 positions), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing between these isomers is critical, as they can have different biological activities and physical properties. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for this purpose.

Vibrational Circular Dichroism (VCD) is a particularly powerful chiroptical method for determining the absolute configuration and dominant conformation of chiral molecules in solution. nih.gov The technique measures the difference in absorption of left and right circularly polarized infrared light for each vibrational mode. The resulting VCD spectrum is a unique fingerprint of a molecule's three-dimensional structure.

The analysis of a complex chiral piperidine derivative, (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, provides a clear example of the VCD methodology that would be applied to this compound. nih.gov The process involves:

Experimental Measurement: Recording the experimental absorption (IR) and VCD spectra of the compound.

Computational Modeling: Performing high-level quantum chemical calculations (e.g., DFT) to predict the theoretical IR and VCD spectra for all possible stereoisomers and their low-energy conformations.

Spectral Comparison: Comparing the experimental VCD spectrum with the computationally predicted spectra. The absolute configuration and conformation of the molecule are assigned based on the best match between the experimental and theoretical data.

Research has shown that VCD is significantly more sensitive to subtle changes in molecular conformation and configuration than standard IR absorption or even NMR spectroscopy. nih.gov This makes it the definitive method for the unambiguous stereochemical assignment of complex chiral molecules like the various isomers of this compound.

Computational Chemistry and Theoretical Studies on 4 Methyl 2 Phenylpiperidine

Quantum Chemical Calculations (DFT, Ab-initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Methyl-2-phenylpiperidine. Methods like Density Functional Theory (DFT) and ab-initio calculations are employed to determine its molecular geometry, orbital energies, and charge distribution.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure and compute key electronic parameters. nih.gov These calculations help in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.org For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is distributed over the phenyl ring.

Molecular Electrostatic Potential (MEP) maps are also generated using these methods to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. scirp.org In this compound, the region around the nitrogen atom typically shows a negative potential (red/yellow), indicating its role as a nucleophilic center and a potential hydrogen bond acceptor. The hydrogen atom on the nitrogen, conversely, represents a region of positive potential (blue), making it an electrophilic center and a hydrogen bond donor.

These quantum chemical methods provide a detailed picture of the electronic landscape of the molecule, which is essential for understanding its interactions and reactivity.

Conformational Energy Profiling and Potential Energy Surfaces

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational energy profiling and the analysis of potential energy surfaces are used to identify the most stable, low-energy conformations.

The piperidine (B6355638) ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents—the phenyl group at position 2 and the methyl group at position 4—can be oriented in either axial (ax) or equatorial (eq) positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

For this compound, four primary chair conformations are possible:

(2-eq-phenyl, 4-eq-methyl)

(2-eq-phenyl, 4-ax-methyl)

(2-ax-phenyl, 4-eq-methyl)

(2-ax-phenyl, 4-ax-methyl)

Computational studies on similar 2-methyl-1-phenylpiperidines have shown that the axial conformer for the 2-substituent can be favored over the equatorial one. acs.org However, the large phenyl group at the 2-position and the methyl group at the 4-position are generally expected to favor equatorial orientations to achieve maximum stability. Detailed conformational searches combining various computational methods can identify the global minimum energy conformer and the relative energies of other accessible conformers. researchgate.net Some studies on related 4-(phenyl)piperidines suggest that binding to receptors can occur via both phenyl axial and phenyl equatorial conformations, leading to different biological activities. nih.gov

The potential energy surface, generated by systematically rotating key dihedral angles (e.g., the C-C bond connecting the phenyl and piperidine rings), reveals the energy barriers between different conformations and provides insight into the molecule's flexibility.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD provides insights into the conformational flexibility, stability, and intermolecular interactions of this compound in a dynamic environment, such as in aqueous solution or near a biological receptor. mdpi.comchemrxiv.org

In a typical MD simulation, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. The forces between atoms are calculated using a force field (e.g., AMBER, CHARMM), and Newton's equations of motion are solved iteratively to track the trajectory of each atom. mdpi.com

For this compound, MD simulations can:

Explore Conformational Space: Reveal the transitions between different low-energy conformations identified through energy profiling and assess their relative populations over time.

Analyze Flexibility: Quantify the flexibility of different parts of the molecule by calculating root-mean-square fluctuations (RMSF) of atomic positions. This can highlight the rigidity of the piperidine ring versus the rotational freedom of the phenyl group.

Study Solvation: Characterize the hydration shell around the molecule and analyze the hydrogen bonding patterns between the piperidine nitrogen and surrounding water molecules.

Simulate Ligand-Receptor Interactions: When placed in a complex with a target protein, MD simulations can assess the stability of the binding pose obtained from molecular docking, observe induced-fit effects, and calculate binding free energies. mdpi.com

These simulations provide a realistic view of the molecule's behavior, complementing the static picture offered by quantum chemical calculations.

Molecular Docking and Theoretical Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For this compound, docking studies are crucial for hypothesizing its mechanism of action and identifying key interactions within the binding site of receptors like dopamine (B1211576) or opioid receptors. nih.govresearchgate.net

The process involves placing the 3D structure of this compound into the active site of a receptor and using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity. hilarispublisher.comsemanticscholar.org

A theoretical binding site analysis for this compound docked into a hypothetical receptor might reveal several key interactions:

Hydrogen Bonding: The secondary amine of the piperidine ring can act as a hydrogen bond donor (N-H) and acceptor (N:) with polar residues like aspartate, serine, or tyrosine in the binding pocket.

Hydrophobic Interactions: The phenyl ring can form favorable hydrophobic and aromatic (pi-pi stacking or T-shaped) interactions with nonpolar and aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Van der Waals Contacts: The methyl group and the aliphatic part of the piperidine ring contribute to binding through van der Waals forces with hydrophobic pockets in the receptor.

The results from docking studies provide a structural basis for the molecule's biological activity and can guide the design of new analogs with improved potency and selectivity.

Table 1: Hypothetical Molecular Docking Interactions for this compound

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue in Receptor |

|---|---|---|

| Hydrogen Bond (Donor) | Piperidine N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen | Serine, Threonine, Tyrosine |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic/Van der Waals | Methyl Group, Piperidine CH2 | Leucine, Valine, Isoleucine, Alanine |

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Framework

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In a theoretical framework for this compound and its analogs, QSAR studies aim to predict the activity of new derivatives and to understand which molecular properties are most important for their biological effects. researchgate.net

The development of a QSAR model involves several steps:

Data Set: A series of this compound analogs with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.